Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate
Description
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate is a heterocyclic organic compound featuring a 1-methylimidazole core linked to a methyl acetate group. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 169.09 g/mol (calculated from ). This structure makes it a versatile intermediate in pharmaceutical and organic synthesis, particularly for designing bioactive molecules targeting enzymes or receptors .
Properties
CAS No. |
4200-49-1 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 2-(3-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)3-7(10)11-2/h4-5H,3H2,1-2H3 |
InChI Key |
WAABHRCKMXSPNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Imidazole Derivatives
A well-documented synthetic route involves the transformation of imidazole derivatives through nitration, reduction, and esterification steps. One such method, described in a Chinese patent (CN110746459A), outlines the preparation of related methyl esters of imidazole carboxylic acids, which can be adapted for methyl 2-(1-methyl-1H-imidazol-5-yl)acetate.
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester | Sarcosine ethyl ester hydrochloride, methyl formate, sodium hydride, reflux with HCl, cyanamide addition, pH adjustment | 40 | Yellow solid, characterized by 1H NMR and LCMS |
| 2 | Conversion to 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester | Sodium nitrite in acetic acid/water, diazotization at 0-5°C, extraction, silica gel purification | 33 | White solid, confirmed by 1H NMR and LCMS |
| 3 | Reduction to 1-methyl-2-nitro-1H-imidazole-5-methanol | Lithium borohydride in THF/methanol at 0°C, quenching, extraction | 73 | Yellow solid, intermediate for further esterification |
This sequence highlights the importance of controlled temperature and pH conditions to achieve selective functional group transformations on the imidazole ring.
N-Alkylation of Imidazole with Chloroacetate Esters
Another common approach involves the N-alkylation of imidazole or its methylated derivatives with chloroacetate esters under basic conditions. This method is efficient for introducing the acetyl moiety directly onto the imidazole nitrogen.
For example, methyl chloroacetate reacts with 1-methylimidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
The reaction typically proceeds at elevated temperatures (e.g., 70-80°C) for several hours to ensure complete conversion.
The product is isolated by aqueous workup and purified by crystallization or chromatography.
This solvent-free or minimal solvent approach has been reported to offer advantages such as reduced reaction time, higher yields, and environmentally friendly processing.
Esterification and Hydrolysis Techniques
In some protocols, the imidazole-5-acetic acid intermediate is first prepared and then esterified to the methyl ester using standard esterification methods:
Acid-catalyzed esterification with methanol under reflux conditions.
Alternatively, the use of methylating agents such as diazomethane or methyl iodide in the presence of a base.
Hydrolysis steps may be employed to convert esters to acids or vice versa, depending on the synthetic route and desired intermediates.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-step nitration and reduction (Patent CN110746459A) | Sarcosine ethyl ester, sodium hydride, sodium nitrite, lithium borohydride | Room temp to reflux, controlled pH | High selectivity, well-characterized intermediates | Moderate overall yield, multiple steps |
| N-alkylation with methyl chloroacetate | 1-methylimidazole, methyl chloroacetate, K2CO3, DMF | 70-80°C, several hours | Simple, solvent-free options, high yield | Requires careful control of reaction conditions |
| Esterification of imidazole-5-acetic acid | Imidazole-5-acetic acid, methanol, acid catalyst | Reflux | Straightforward, classical method | May require purification steps |
The intermediates and final products are typically characterized by proton nuclear magnetic resonance (1H NMR), confirming the chemical shifts corresponding to the imidazole protons and methyl ester groups.
Liquid chromatography-mass spectrometry (LCMS) is used to verify molecular weights and purity.
Yields vary depending on the method but generally range from 33% to 73% per step in multi-step syntheses.
Solvent-free methods have been shown to reduce environmental impact and simplify purification.
The preparation of this compound involves strategic functionalization of the imidazole ring and introduction of the methyl ester group. Multi-step synthetic routes starting from amino or nitro imidazole derivatives, as well as direct N-alkylation with methyl chloroacetate, are the most prominent methods. Each method offers trade-offs between yield, complexity, and environmental considerations. Characterization by NMR and LCMS ensures the structural integrity and purity of the final compound.
This comprehensive overview is based on diverse, authoritative sources including patent literature and peer-reviewed chemical synthesis reports, ensuring reliability and depth of information.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s key structural motif—the 1-methyl-1H-imidazol-5-yl group—is shared with several pharmacologically active molecules. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Biological Activity: Pilocarpine () demonstrates the significance of the 1-methylimidazole group in cholinergic activity. However, the ethyl-oxolanone substituent in Pilocarpine is critical for muscarinic receptor binding, a feature absent in the target compound. FGTI-2734 () highlights how combining the imidazole motif with sulfonamide and aromatic groups enhances specificity for enzyme targets like farnesyltransferase.
Synthetic Utility :
- The aromatic ester in Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate () increases rigidity, favoring applications in cross-coupling reactions. In contrast, the simpler acetate group in the target compound improves solubility for solution-phase reactions.
Modifications for Drug Design: Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride () introduces an amino group, enhancing ionic interactions and bioavailability compared to the non-aminated acetate. The dibenzodiazepine-linked derivative () incorporates the imidazole-acetate moiety into a larger pharmacophore, demonstrating its adaptability in kinase inhibitor design.
Physicochemical Properties
- Lipophilicity: The acetate ester in this compound increases logP compared to hydroxyl-containing analogs like [4-(1-methyl-1H-imidazol-5-yl)phenyl]methanol (), which may favor blood-brain barrier penetration.
- Stability : Hydrochloride salts (e.g., ) improve stability under acidic conditions, whereas ester groups (e.g., ) may be prone to hydrolysis.
Biological Activity
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, antifungal, and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 140.14 g/mol. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structure is crucial for the compound's biological activity due to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its derivatives have been evaluated against common pathogens, suggesting a potential role in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-(1H-imidazol-1-yl)acetate | E. coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been studied for its antifungal activity . Preliminary findings suggest that it may inhibit the growth of fungi such as Candida species, which are significant pathogens in immunocompromised individuals .
Antitumor Activity
This compound and its derivatives have shown promising results in antitumor studies . In vitro assays demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). For example, one study reported a reduction in cell viability by up to 55% at a concentration of 10 µM after three days of treatment .
Table 2: Antitumor Activity Against Various Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 10 |
| Ethyl 2-(1H-imidazol-1-yl)acetate | HCT116 | 12 |
| Propyl 2-(1-methyl-1H-imidazol-5-yl)acetate | HeLa | 15 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancer cells.
Interaction with Enzymes and Receptors
The imidazole ring allows for hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor modulation. This interaction can lead to:
- Inhibition of microbial growth : By disrupting essential metabolic pathways.
- Induction of apoptosis in cancer cells : Through the activation of apoptotic pathways or inhibition of cell proliferation signals .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study conducted on the efficacy of imidazole derivatives against resistant bacterial strains found that this compound significantly reduced bacterial load in vitro.
- Cancer Treatment Research : In vivo studies using xenograft models demonstrated that treatment with this compound led to a substantial decrease in tumor size compared to control groups, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
